In-Depth Technical Guide: Synthesis of Atropine-d5 for Internal Standard Use
In-Depth Technical Guide: Synthesis of Atropine-d5 for Internal Standard Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Atropine-d5, a crucial internal standard for the quantitative analysis of atropine in various biological matrices. The synthesis involves the preparation of deuterated tropic acid followed by its esterification with tropine. This document details the probable synthetic route, experimental protocols, and relevant data, compiled to assist researchers in the development and implementation of analytical methods requiring a stable, isotopically labeled internal standard.
Introduction
Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with various clinical applications. Accurate quantification of atropine in biological samples is essential for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Atropine-d5, are indispensable for mass spectrometry-based bioanalytical methods like GC-MS and LC-MS/MS, as they correct for matrix effects and variations in sample processing and instrument response.[1][2][3]
Atropine-d5, formally known as α-(hydroxymethyl)-benzene-2,3,4,5,6-d5-acetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, features five deuterium atoms on the phenyl ring of the tropic acid moiety.[1][2] This labeling provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analyses.
Synthetic Pathway Overview
The synthesis of Atropine-d5 is a two-stage process:
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Stage 1: Synthesis of Tropic acid-d5. This involves the introduction of five deuterium atoms onto the phenyl ring of a suitable precursor, followed by the construction of the tropic acid backbone. A feasible approach is to start with a deuterated phenylacetic acid precursor.
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Stage 2: Esterification of Tropic acid-d5 with Tropine. The deuterated tropic acid is then coupled with tropine to form the final product, Atropine-d5.
The overall synthetic scheme can be visualized as follows:
Caption: Synthetic pathway for Atropine-d5.
Experimental Protocols
Stage 1: Synthesis of Tropic acid-d5 (α-(hydroxymethyl)-benzene-d5-acetic acid)
The Ivanov reaction provides a reliable method for the synthesis of tropic acid from phenylacetic acid.[4][5] This can be adapted to produce Tropic acid-d5 by using Phenylacetic acid-d5 as the starting material.
Reaction:
Materials:
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Phenylacetic acid-d5
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Isopropylmagnesium chloride (i-PrMgCl) in THF
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Paraformaldehyde (or formaldehyde source)
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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Preparation of the Ivanov Reagent: A solution of Phenylacetic acid-d5 in anhydrous THF is slowly added to a stirred solution of isopropylmagnesium chloride (2 equivalents) in anhydrous THF at a controlled temperature (e.g., 0 °C). The mixture is then refluxed for a period to ensure the complete formation of the dianionic Ivanov reagent.
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Reaction with Formaldehyde: The reaction mixture containing the Ivanov reagent is cooled, and a source of anhydrous formaldehyde (e.g., paraformaldehyde) is added portion-wise. The reaction is stirred at room temperature and then gently heated to ensure complete reaction.
-
Hydrolysis and Extraction: The reaction mixture is cooled and then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted several times with diethyl ether.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Tropic acid-d5. Further purification can be achieved by recrystallization.
Stage 2: Esterification of Tropic acid-d5 with Tropine
The esterification of tropic acid with tropine can be achieved through various methods. A one-pot procedure described in patent literature offers an efficient route.[6][7]
Reaction:
Materials:
-
Tropic acid-d5
-
Tropine
-
Acetyl chloride
-
Oxalyl chloride
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Dimethylformamide (DMF) (catalyst)
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Dichloromethane (DCM)
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Methanesulfonic acid
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Activation of Tropic acid-d5: Tropic acid-d5 is suspended in dichloromethane. Acetyl chloride is added, followed by a catalytic amount of DMF. Oxalyl chloride is then added to form the acetyltropoyl chloride-d5 intermediate.
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Formation of Tropine Salt: In a separate vessel, tropine is reacted with methanesulfonic acid in dichloromethane to form tropine methanesulfonate.
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Coupling Reaction: The solution of acetyltropoyl chloride-d5 is added to the tropine methanesulfonate solution.
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Hydrolysis: The reaction mixture is then hydrolyzed with aqueous hydrochloric acid to remove the acetyl protecting group and yield Atropine-d5.
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Workup and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude Atropine-d5 can be purified by chromatography or recrystallization.
Data Presentation
The following tables summarize the key chemical and physical properties of the starting materials and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| Phenylacetic acid-d5 | C₈H₃D₅O₂ | 141.19 | Deuterated Precursor |
| Tropic acid-d5 | C₉H₅D₅O₃ | 171.20 | Deuterated Intermediate |
| Tropine | C₈H₁₅NO | 141.21 | Amine Alcohol |
| Atropine-d5 | C₁₇H₁₈D₅NO₃ | 294.41 | Final Product |
Table 2: Expected Analytical Data for Atropine-d5
| Analysis | Expected Result |
| Mass Spectrometry (MS) | |
| Molecular Ion (M+) | m/z 294.4 |
| Key Fragments | Fragments showing incorporation of the d5-phenyl group |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Absence of signals in the aromatic region (phenyl protons). Presence of signals corresponding to the tropane and tropic acid side-chain protons. |
| ²H NMR | Presence of a signal in the aromatic region. |
| Purity | |
| Chemical Purity | ≥ 98% (by HPLC or GC) |
| Isotopic Purity | ≥ 98% deuterium incorporation |
Logical Relationships and Workflows
The synthesis of Atropine-d5 follows a logical progression from commercially available deuterated starting materials to the final internal standard. The workflow ensures the efficient incorporation of the deuterium label and its retention throughout the synthetic sequence.
Caption: Atropine-d5 Synthesis Workflow.
Conclusion
The synthesis of Atropine-d5 as an internal standard is a critical process for enabling accurate and reliable bioanalytical studies of atropine. By following established synthetic methodologies, such as the Ivanov reaction for the preparation of deuterated tropic acid and subsequent esterification with tropine, researchers can produce high-purity Atropine-d5. This guide provides a foundational understanding of the synthetic strategy and experimental considerations for the production of this essential analytical tool.
References
- 1. Iwanow Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-(Hydroxymethyl)phenylacetic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. Tropic acid - Wikipedia [en.wikipedia.org]
- 5. Ivanov reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(HYDROXYMETHYL)PHENYLACETIC ACID | 73401-74-8 [chemicalbook.com]
